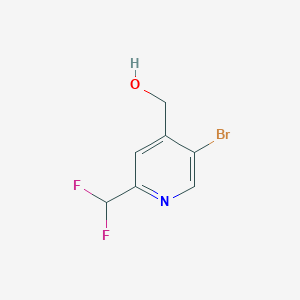
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) typically involves a nucleophilic substitution reaction. One common method involves the reaction of 2,2’-bis(3-amino-4-hydroxylphenyl)propane with 3-nitrophthalonitrile or 4-nitrophthalonitrile . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of thermotropic liquid crystals.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and stability. Additionally, the aromatic rings can participate in π-π interactions, which can affect the compound’s physical properties and behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Phenylene bis(4-aminobenzoate)
- 2,2-Propanediyldi-4,1-phenylene bis(4-methylbenzoate)
- 2,2-Propanediyldi-4,1-phenylene bis(2-iodobenzoate)
Uniqueness
2,2-Propanediyldi-4,1-phenylene bis(4-aminobenzoate) is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of both amino and aromatic groups allows for versatile reactivity and applications in various fields. Its ability to form stable hydrogen bonds and π-π interactions makes it particularly valuable in the synthesis of advanced materials and high-performance polymers .
Propiedades
Fórmula molecular |
C29H26N2O4 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
[4-[2-[4-(4-aminobenzoyl)oxyphenyl]propan-2-yl]phenyl] 4-aminobenzoate |
InChI |
InChI=1S/C29H26N2O4/c1-29(2,21-7-15-25(16-8-21)34-27(32)19-3-11-23(30)12-4-19)22-9-17-26(18-10-22)35-28(33)20-5-13-24(31)14-6-20/h3-18H,30-31H2,1-2H3 |
Clave InChI |
AWJWGOKQJAYMCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14916383.png)
![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)
![(2'-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14916400.png)




![tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14916434.png)
![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14916446.png)


![Bicyclo[3.2.0]heptan-3-ol](/img/structure/B14916469.png)


